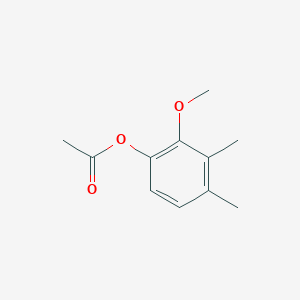

2-Methoxy-3,4-dimethylphenyl acetate

Description

Properties

IUPAC Name |

(2-methoxy-3,4-dimethylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-5-6-10(14-9(3)12)11(13-4)8(7)2/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXJTOZVQPAZBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC(=O)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438527 | |

| Record name | 2-Methoxy-3,4-dimethylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118538-98-0 | |

| Record name | 2-Methoxy-3,4-dimethylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Esterification

Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) catalyzes the reaction by protonating the carbonyl oxygen of the acetylating agent, enhancing its electrophilicity. A representative protocol involves:

Base-Mediated Acylation

Pyridine or dimethylaminopyridine (DMAP) neutralizes HCl byproducts when using acetyl chloride. This method minimizes side reactions like Friedel-Crafts acetylation:

-

Reagents : Acetyl chloride (1.1 eq), pyridine (1.5 eq), DMAP (2 mol%).

-

Conditions : Stirring at 0–5°C in tetrahydrofuran (THF) for 2 hours, followed by gradual warming to room temperature.

-

Yield : 70–75%.

Catalytic Systems and Kinetic Optimization

Comparative Catalyst Performance

The table below summarizes catalyst efficiency in esterification:

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ | DCM | 40 | 6 | 85 |

| p-TsOH | Toluene | 80 | 4 | 82 |

| DMAP/Pyridine | THF | 25 | 2 | 75 |

Key Insight : Acidic catalysts outperform bases in yield due to faster activation of acetic anhydride.

Solvent Effects

Polar aprotic solvents (e.g., DCM, THF) improve reagent miscibility, while toluene’s high boiling point facilitates reflux-driven kinetics. Ethyl acetate, though less common, aids in minimizing side reactions during workup.

Industrial-Scale Synthesis: Continuous-Flow Reactors

Modern production leverages continuous-flow systems to enhance reproducibility and safety:

-

Reactor Type : Tubular flow reactor with static mixers.

-

Conditions : Residence time of 15–20 minutes at 50°C, H₂SO₄ catalyst (3 mol%).

-

Throughput : 10–15 kg/h with ≥95% conversion.

Advantages :

-

Reduced thermal degradation via precise temperature control.

-

Automated quenching with aqueous NaHCO₃ minimizes manual handling.

Purification and Quality Control

Column Chromatography

Post-reaction mixtures are purified using silica gel columns with petroleum ether:ethyl acetate gradients:

Recrystallization

Ethanol or ethanol/water mixtures (80:20) yield crystalline product:

-

Recovery : 65–70% with ≤0.5% residual solvent by GC-MS.

Comparative Analysis of Methodologies

Batch vs. Flow Synthesis

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Reaction Time | 4–6 h | 0.25–0.33 h |

| Catalyst Loading | 5 mol% | 3 mol% |

| Energy Consumption | High | Moderate |

| Scalability | Limited | High |

Troubleshooting and Yield Optimization

Common Challenges

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3,4-dimethylphenyl acetate can undergo various chemical reactions, including:

Oxidation: The methoxy and dimethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

Oxidation: 2-Methoxy-3,4-dimethylbenzoic acid.

Reduction: 2-Methoxy-3,4-dimethylphenyl alcohol.

Substitution: 2-Methoxy-3,4-dimethyl-5-nitrophenyl acetate (nitration product).

Scientific Research Applications

Synthetic Routes

| Method | Reagents | Conditions |

|---|---|---|

| Esterification | 2-Methoxy-3,4-dimethylphenol + Acetic anhydride | Reflux with sulfuric acid or pyridine |

| Continuous Flow Production | Automated systems for quality control | Optimized for large-scale production |

Chemistry

In organic chemistry, 2-Methoxy-3,4-dimethylphenyl acetate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

- Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.

- Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.

- Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration or halogenation.

Biology

This compound has been studied for its potential biological activity , particularly its interactions with enzymes. Research indicates that it may exhibit antifungal properties and could be explored for its therapeutic potential in drug development due to its aromatic characteristics.

Industry

In the fragrance and flavoring industry, this compound is valued for its pleasant aroma. It is utilized in the formulation of various products including perfumes and food flavorings.

Case Studies

- Antifungal Activity Study

- Synthesis of Drug Intermediates

Mechanism of Action

The mechanism of action of 2-Methoxy-3,4-dimethylphenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethyl groups can influence the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active phenol, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-methoxy-3,4-dimethylphenyl acetate with key structural analogs:

Physicochemical Properties

- Polarity and Solubility : The methoxy and ester groups in this compound enhance polarity compared to purely alkyl-substituted aromatics (e.g., 3,4-dimethylphenyl derivatives). This contrasts with (3,4-dimethoxyphenyl)acetic acid, which has higher polarity due to two methoxy groups and a carboxylic acid moiety .

Substituent Effects on Reactivity

- Electron-Donating Groups : Methoxy and methyl groups activate the aromatic ring toward electrophilic substitution, facilitating further functionalization. For example, fluorinated analogs like methyl 2-(3,4-dimethoxyphenyl)-2-fluoroacetate demonstrate enhanced reactivity in cross-coupling reactions .

Biological Activity

2-Methoxy-3,4-dimethylphenyl acetate is an organic compound derived from the essential oil of the bark of Cinnamomum camphora, commonly known as the camphor tree. This compound has garnered interest in various fields, particularly in pharmacology and organic chemistry, due to its unique structure and potential biological activities.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄O₃

- Molecular Weight : Approximately 194.23 g/mol

- Density : 1.058 g/cm³

- Boiling Point : Approximately 248.025 °C at 760 mmHg

The compound features a methoxy group and two methyl groups attached to a phenyl ring, along with an acetate functional group. This arrangement contributes to its distinct physical and chemical properties and underlines its potential applications in various domains.

Synthesis Methods

The synthesis of this compound typically involves the esterification of 2-Methoxy-3,4-dimethylphenol with acetic anhydride or acetyl chloride, often in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is generally conducted under reflux conditions to ensure complete conversion.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. This suggests potential applications in developing natural preservatives or therapeutic agents. For instance, studies have shown that it can inhibit the growth of pathogens, making it a candidate for further investigation in antibiotic formulations .

Anti-inflammatory and Analgesic Effects

Compounds derived from Cinnamomum camphora are known for their anti-inflammatory and analgesic properties. Preliminary studies suggest that this compound may also exhibit these effects, contributing to pain relief and inflammation reduction .

The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes or receptors. The methoxy and dimethyl groups influence the compound's binding affinity and specificity. The ester group can undergo hydrolysis to release the active phenolic component, which may participate in further biochemical reactions.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-(3,4-dimethoxyphenyl)acetate | C₁₁H₁₄O₄ | Contains two methoxy groups; more polar |

| Ethyl 2-(3,4-dimethylphenyl)acetate | C₁₂H₁₈O₂ | Ethyl group instead of methyl; larger size |

| 2-Methoxy-4-methylphenyl acetate | C₁₁H₁₄O₂ | Different position of the methoxy group |

The unique combination of functional groups in this compound distinguishes it from similar compounds and contributes to its diverse applications in research and industry.

Q & A

Q. What are the optimized synthetic routes for 2-Methoxy-3,4-dimethylphenyl acetate, and how can purity be ensured?

The synthesis of aryl acetates like this compound typically involves esterification under acidic catalysis. A validated approach includes dissolving the phenolic precursor in methanol with concentrated sulfuric acid, followed by reflux (4+ hours) to drive esterification . Post-reaction, quenching in ice water precipitates the crude product, which is filtered, washed, and recrystallized (e.g., ethanol) to enhance purity. For analogs with steric hindrance (e.g., 3,4-methylenedioxy groups), multi-step protocols incorporating protective groups or selective functionalization may be necessary to improve yield . Purity can be confirmed via HPLC or GC-MS, with solvent selection critical to avoid byproducts .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction remains the gold standard for structural elucidation. Using programs like SHELX, researchers can process diffraction data to solve and refine crystal structures . Key steps include:

- Growing high-quality crystals via slow evaporation or diffusion methods.

- Collecting intensity data and solving phases (e.g., direct methods in SHELXS).

- Refining atomic coordinates and thermal parameters in SHELXL, accounting for disordered substituents (e.g., methoxy groups).

- Validating geometry using tools like PLATON to check for steric clashes or anomalous bond lengths .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR identify substituent patterns (e.g., methoxy protons at ~3.8 ppm, aromatic protons split by dimethyl groups).

- IR : Ester carbonyl (C=O) stretches appear near 1740 cm, while methoxy C-O vibrations occur at ~1250 cm.

- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] for CHO), with fragmentation patterns revealing acetate loss (~60 Da) .

Advanced Research Questions

Q. How do substituent positions on the phenyl ring influence biological activity?

Structural analogs like 2C-G (2-(2,5-dimethoxy-3,4-dimethylphenyl)ethan-1-amine) demonstrate that methoxy and methyl groups at the 3,4-positions enhance receptor binding affinity, likely due to increased lipophilicity and steric complementarity with hydrophobic pockets in targets like serotonin receptors . Computational docking (e.g., AutoDock Vina) can model interactions, while SAR studies compare EC values across analogs to identify critical substituents .

Q. What computational strategies predict solvent effects on reaction pathways?

Thermodynamic data (e.g., Henry’s Law constants, proton affinities) for solvents like ethyl acetate inform reaction optimization . DFT calculations (e.g., Gaussian 09) assess solvation energies and transition states. For example, polar aprotic solvents (e.g., DMF) may stabilize intermediates in esterification, while protic solvents (e.g., methanol) could hinder nucleophilic attack .

Q. How can researchers resolve contradictions in reported synthesis yields?

Discrepancies in yields often arise from subtle variations in catalyst loading, temperature, or purification. Systematic DOE (Design of Experiments) can isolate critical factors:

- Catalyst : Sulfuric acid vs. p-toluenesulfonic acid.

- Reaction time : Reflux duration (4 vs. 6 hours).

- Workup : Recrystallization solvent polarity (ethanol vs. acetone).

Cross-referencing NMR purity data and TLC profiles from multiple protocols helps identify optimal conditions .

Q. What methodologies explore the compound’s potential in drug delivery systems?

The compound’s ester group enables conjugation with prodrug moieties. For instance, sulfonate esters (e.g., 4-Allyl-2-methoxyphenyl 3,4-dichlorobenzenesulfonate) can enhance hydrolytic stability in physiological pH, while PEGylation improves aqueous solubility . In vitro assays (e.g., plasma stability tests) and in vivo pharmacokinetic studies (e.g., rat models) validate release kinetics and bioavailability.

Methodological Considerations

- Data Validation : Cross-check crystallographic data (CCDC entries) and spectroscopic results against databases like PubChem to ensure reproducibility.

- Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to compare published yields or biological activities, accounting for methodological differences.

- Ethical Compliance : Adhere to institutional guidelines for handling bioactive compounds, particularly analogs with psychoactive potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.